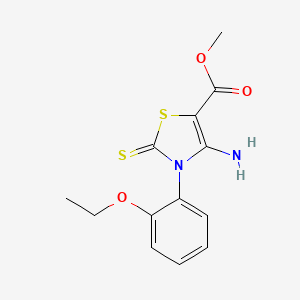

Methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

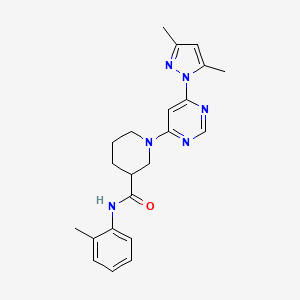

Compounds like the one you mentioned often belong to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of four carbon atoms and one sulfur atom . They often have various substituents that can alter their properties and uses .

Synthesis Analysis

The synthesis of such compounds often involves reactions like acylation, where an acyl group is introduced into a molecule . This can be done using various acid chlorides .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including infrared spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific substituents present in the molecule. For example, nitro compounds can undergo reactions like direct substitution with nitric acid or displacement reactions with nitrite ions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors like their molecular structure and the specific substituents they contain. For example, nitro compounds often have high dipole moments and lower volatility compared to ketones of about the same molecular weight .Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of thiazole carboxylates and their derivatives. Žugelj et al. (2009) demonstrated the transformation of related thiazole carboxylates into pyrido pyrimidinyl thiazoles, showcasing the compound's utility in creating complex molecular structures (Žugelj et al., 2009). Similarly, Remizov et al. (2019) detailed the intramolecular cyclization processes involving related thiazole derivatives, further highlighting the compound's role in complex chemical reactions (Remizov et al., 2019).

Antimicrobial Activities

The antimicrobial applications of thiazole derivatives are well-documented. Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, which were tested for antimicrobial activity against various bacterial and fungal isolates. This study underscores the potential of methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate and its derivatives in antimicrobial research (Wardkhan et al., 2008).

Photophysical Properties

The photophysical properties of thiazole compounds, closely related to methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, have been a subject of study. For example, Murai et al. (2018) synthesized arylaminothiazoles and examined their photophysical properties. Such studies are crucial in understanding the electronic structures and potential applications of these compounds in material sciences and biomolecular sciences (Murai et al., 2018).

Pharmaceutical Applications

Although the specific compound is not directly linked to pharmaceutical applications, closely related thiazole derivatives have been studied for their pharmacological potential. Gokulan et al. (2012) synthesized pyrazole carboxylic acid esters with thiazole components and evaluated their analgesic and anti-inflammatory activities, indicating the potential of thiazole compounds in pharmaceutical research (Gokulan et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c1-3-18-9-7-5-4-6-8(9)15-11(14)10(12(16)17-2)20-13(15)19/h4-7H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNZIYJMFUXXQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate](/img/structure/B2761857.png)

![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide](/img/structure/B2761864.png)

![N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2761868.png)

![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2761872.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2761876.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761879.png)